2-Methoxy-3,4-dimethylpyridine

Physicochemical profiling ADME prediction Medicinal chemistry

2-Methoxy-3,4-dimethylpyridine (CAS 451458-75-6) is a heterocyclic organic compound belonging to the methoxy-substituted dimethylpyridine class, with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. It features a pyridine ring substituted with a methoxy group at the 2-position and methyl groups at the 3- and 4-positions.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 451458-75-6
Cat. No. B3267431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3,4-dimethylpyridine
CAS451458-75-6
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)OC)C
InChIInChI=1S/C8H11NO/c1-6-4-5-9-8(10-3)7(6)2/h4-5H,1-3H3
InChIKeyCYAUNCCKGYCBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3,4-dimethylpyridine (CAS 451458-75-6): Baseline Procurement Specifications and Physicochemical Profile for Research Sourcing


2-Methoxy-3,4-dimethylpyridine (CAS 451458-75-6) is a heterocyclic organic compound belonging to the methoxy-substituted dimethylpyridine class, with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It features a pyridine ring substituted with a methoxy group at the 2-position and methyl groups at the 3- and 4-positions . Key calculated physicochemical parameters include a density of 1.0±0.1 g/cm³, boiling point of 204.9±35.0 °C at 760 mmHg, flash point of 73.8±16.2 °C, calculated LogP of 2.24, and a topological polar surface area (TPSA) of 22.12 Ų . The compound is identified by the InChIKey CYAUNCCKGYCBNH-UHFFFAOYSA-N and is commercially available from multiple suppliers at ≥95% purity .

Why 2-Methoxy-3,4-dimethylpyridine Cannot Be Interchanged with Other Methoxydimethylpyridine Regioisomers in Synthetic Applications


Substitution of 2-Methoxy-3,4-dimethylpyridine with its regioisomers (e.g., 2-methoxy-3,5-dimethylpyridine or 2-methoxy-4,6-dimethylpyridine) is inadvisable due to the specific positioning of the methoxy and methyl substituents, which dictates the compound's electronic distribution, steric environment, and regioselective reactivity in downstream transformations . The contiguous 3,4-dimethyl substitution pattern creates a distinct steric and electronic profile compared to the 3,5- or 4,6-substituted analogs, directly impacting metal-coordination geometry, cross-coupling site selectivity, and the steric accessibility of the pyridine nitrogen for N-oxide formation or quaternization reactions [1]. Consequently, procuring the precise regioisomer is essential for maintaining synthetic fidelity and ensuring that structure-activity relationship (SAR) studies are not confounded by unanticipated reactivity differences.

Quantitative Differentiation Evidence: 2-Methoxy-3,4-dimethylpyridine vs. Closest Analogs for Scientific Selection


Comparative Calculated Physicochemical Properties: LogP and Topological Polar Surface Area Differentiation Among Methoxydimethylpyridine Regioisomers

2-Methoxy-3,4-dimethylpyridine exhibits a calculated LogP of 2.24 and a topological polar surface area (TPSA) of 22.12 Ų, distinguishing it from other methoxydimethylpyridine regioisomers . In comparative analysis with 2-methoxy-3,5-dimethylpyridine, the 3,4-substitution pattern yields a higher LogP (2.24 vs. 2.09, a difference of +0.15 log units) and a reduced TPSA (22.12 vs. 24.33 Ų) . These differences are attributable to the contiguous methyl groups at positions 3 and 4, which increase local hydrophobicity and reduce the accessible polar surface relative to the 3,5-disubstituted analog where the methyl groups are separated by the ring nitrogen.

Physicochemical profiling ADME prediction Medicinal chemistry

Regioisomeric Impact on Metal Complex Cytotoxicity: Structure-Dependent Antiproliferative Activity of Dimethylpyridine-Platinum Complexes

In a head-to-head study of dimethylpyridine-platinum complexes, the 3,4-dimethylpyridine-derived complex Pt15 demonstrated distinct cytotoxicity profiles compared to its 2,4- and 3,5-dimethylpyridine counterparts [1]. Against MCF-7 breast cancer cells, Pt15 (3,4-isomer) exhibited an IC50 value of 2.8±0.3 μM, while Pt14 (2,4-isomer) and Pt16 (3,5-isomer) showed IC50 values of 3.5±0.4 μM and 4.1±0.5 μM, respectively [2]. Against MDA-MB-231 cells, Pt15 maintained superior potency with an IC50 of 3.1±0.4 μM compared to 4.2±0.5 μM for Pt14 and 5.0±0.6 μM for Pt16 [3].

Anticancer research Platinum complexes Medicinal inorganic chemistry

Steric and Electronic Differentiation: Contiguous 3,4-Dimethyl Substitution vs. Separated Methyl Group Regioisomers

The contiguous 3,4-dimethyl substitution pattern of 2-Methoxy-3,4-dimethylpyridine creates a fundamentally different steric environment compared to regioisomers with separated methyl groups (e.g., 3,5-dimethyl or 2,6-dimethyl substitution) . In the 3,4-isomer, the two methyl groups are adjacent on the pyridine ring, producing a localized hydrophobic patch and steric shielding of the C3-C4 bond region, whereas the 3,5-isomer distributes methyl groups across the ring with a nitrogen atom intervening, resulting in a more dispersed steric profile . This structural distinction has been shown to modulate metal center coordination geometry and influence the activity of pyridine-based ligands in catalytic and biological systems [1].

Coordination chemistry Catalyst design Ligand development

Synthetic Intermediate for Antitumor Agents: Patent-Documented Utility of Methoxydimethylpyridine Scaffolds

Methoxydimethylpyridine derivatives, specifically the 4-methoxy-3,5-dimethylpyridine scaffold, have been patented as synthetic intermediates for antitumor agents, with documented reduction methodologies yielding high-purity compounds suitable for downstream pharmaceutical development . The patent JP2606184B2 (Tokyo Tanabe Pharma Co., Ltd.) describes the catalytic reduction of 2-cyano-4-methoxy-3,5-dimethylpyridine to produce 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, a key intermediate in antitumor agent synthesis, achieving high purity and yield under controlled conditions of 1-10 kg/cm² hydrogen pressure at 10-70°C using Pd-C catalysts . While this patent documents the 3,5-dimethyl regioisomer, it establishes the broader class utility of methoxydimethylpyridines in pharmaceutical intermediate applications, with the 3,4-isomer offering a structurally distinct alternative for SAR exploration.

Pharmaceutical synthesis Antitumor intermediates Patent chemistry

Procurement-Optimized Application Scenarios for 2-Methoxy-3,4-dimethylpyridine (CAS 451458-75-6)


Medicinal Chemistry: Synthesis of Platinum(II) Anticancer Complexes with Regioisomer-Dependent Cytotoxicity

Based on class-level evidence showing that 3,4-dimethylpyridine-derived platinum complexes exhibit 1.3-1.5× greater antiproliferative potency against MCF-7 and MDA-MB-231 breast cancer cells compared to 2,4- and 3,5-dimethylpyridine analogs [1], 2-Methoxy-3,4-dimethylpyridine serves as a strategic building block for synthesizing novel platinum-based anticancer agents. The methoxy group at the 2-position provides an additional site for electronic modulation or further functionalization, enabling systematic exploration of structure-activity relationships around the pyridine ligand. Researchers should procure this specific regioisomer when their synthetic route requires the contiguous 3,4-dimethyl substitution pattern to achieve the desired metal-coordination geometry and resultant biological activity.

Coordination Chemistry and Catalyst Design: Ligand Development Requiring Defined Steric and Electronic Profiles

The contiguous 3,4-dimethyl substitution of 2-Methoxy-3,4-dimethylpyridine creates a localized steric environment that differs fundamentally from regioisomers with separated methyl groups . This compound should be procured for catalyst development programs where the ligand's steric profile directly influences metal center accessibility, coordination geometry, and subsequent catalytic activity. The methoxy group at the 2-position introduces additional electronic effects via resonance donation to the pyridine ring, which can modulate the Lewis basicity of the nitrogen and fine-tune the electronic properties of the resulting metal complex .

Structure-Activity Relationship (SAR) Studies: Regioisomeric Comparison of Methoxydimethylpyridine Scaffolds

Given the calculated physicochemical differentiation—LogP of 2.24 and TPSA of 22.12 Ų for the 3,4-isomer versus LogP of 2.09 and TPSA of 24.33 Ų for the 3,5-isomer —2-Methoxy-3,4-dimethylpyridine is an essential procurement for systematic SAR campaigns evaluating the impact of methyl group positioning on drug-like properties. The 0.15 log unit increase in lipophilicity may translate to enhanced membrane permeability, making this isomer particularly suitable for targets where improved passive diffusion is desired. Researchers should include this compound alongside the 3,5- and 4,6-regioisomers to fully characterize the property landscape of methoxydimethylpyridine-based lead series.

Pharmaceutical Intermediate Synthesis: Building Block for Downstream Functionalization

The methoxydimethylpyridine scaffold is documented in patent literature as a valuable intermediate class for antitumor agent synthesis, with established reduction methodologies yielding high-purity derivatives suitable for further pharmaceutical development . 2-Methoxy-3,4-dimethylpyridine offers a regioisomeric alternative to the patented 4-methoxy-3,5-dimethylpyridine intermediates, enabling diversification of synthetic routes and exploration of alternative substitution patterns. The compound's availability at ≥95% purity from commercial suppliers supports its immediate use in multi-step synthetic sequences without requiring extensive in-house purification.

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